An In-depth Technical Guide to 2-Amino-5-bromo-3-fluorophenol: A Key Building Block in Modern Drug Discovery
An In-depth Technical Guide to 2-Amino-5-bromo-3-fluorophenol: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Phenols in Medicinal Chemistry
2-Amino-5-bromo-3-fluorophenol, identified by its CAS number 186309-73-9, is a highly functionalized aromatic compound that has garnered significant interest in the field of medicinal chemistry. Its unique substitution pattern, featuring an amine, a hydroxyl group, a bromine atom, and a fluorine atom on a benzene ring, makes it a versatile building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a plausible and detailed synthesis protocol, and its potential applications in drug discovery, particularly in the development of targeted therapies.
The strategic incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.[1] The presence of both bromine and fluorine offers orthogonal reactivity, allowing for selective functionalization in multi-step syntheses. The aminophenol scaffold itself is a common feature in many biologically active compounds.[2]
Core Properties and Physicochemical Data
A thorough understanding of the physicochemical properties of 2-Amino-5-bromo-3-fluorophenol is crucial for its effective utilization in synthesis and for predicting the characteristics of its derivatives.
| Property | Value | Source |
| CAS Number | 186309-73-9 | CP Lab Safety[3] |
| Molecular Formula | C₆H₅BrFNO | CP Lab Safety[3] |
| Molecular Weight | 206.01 g/mol | CP Lab Safety[3] |
| Appearance | Faint cream crystalline powder (Predicted) | ChemicalBook[4] |
| Boiling Point (Predicted) | 249.1 ± 40.0 °C | ChemicalBook[4] |
| Density (Predicted) | 1.863 ± 0.06 g/cm³ | ChemicalBook[4] |
| pKa (Predicted) | 7.80 ± 0.15 | ChemicalBook[4] |
Synthesis Protocol: A Plausible Route via Reduction of a Nitro Precursor
Workflow for the Synthesis of 2-Amino-5-bromo-3-fluorophenol
Caption: Proposed synthetic pathway for 2-Amino-5-bromo-3-fluorophenol.
Step-by-Step Experimental Protocol (Hypothetical)
This protocol is based on the well-established reduction of a nitrophenol derivative.[6]
Materials:
-
1-bromo-3-fluoro-2-hydroxy-5-nitrobenzene (starting material)
-
Iron powder (Fe)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Water
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, including a round-bottom flask with reflux condenser and magnetic stirrer.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 1-bromo-3-fluoro-2-hydroxy-5-nitrobenzene (1 equivalent) in a mixture of ethanol and water.
-
Addition of Reducing Agent: To the stirred suspension, add iron powder (3-5 equivalents).
-
Initiation of Reduction: Heat the mixture to reflux. Once refluxing, slowly add concentrated hydrochloric acid (a catalytic amount is often sufficient, but up to 1 equivalent may be used). An exothermic reaction should be observed.
-
Reaction Monitoring: Continue refluxing for 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot.[7]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture through a pad of celite to remove the iron salts, washing the filter cake with ethanol.
-
Neutralization and Extraction: Combine the filtrate and washings. Carefully neutralize the solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude 2-Amino-5-bromo-3-fluorophenol can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Spectroscopic Characterization (Predicted)
-
¹H NMR: The aromatic region is expected to show two doublets, corresponding to the two aromatic protons. The chemical shifts will be influenced by the electronic effects of the substituents. The protons of the amine and hydroxyl groups will appear as broad singlets, and their chemical shifts will be dependent on the solvent and concentration.
-
¹³C NMR: The spectrum will display six distinct signals for the aromatic carbons. The carbon atoms attached to the electronegative fluorine, oxygen, and bromine atoms will be significantly shifted downfield.
Applications in Drug Discovery: A Versatile Scaffold for Kinase Inhibitors
The unique arrangement of functional groups in 2-Amino-5-bromo-3-fluorophenol makes it an attractive starting material for the synthesis of kinase inhibitors, a class of drugs that has revolutionized cancer treatment.[11][12] The aminophenol core can serve as a key pharmacophore for binding to the hinge region of many protein kinases.
Hypothetical Application in the Synthesis of a Kinase Inhibitor
The following workflow illustrates a plausible synthetic route to a hypothetical kinase inhibitor utilizing 2-Amino-5-bromo-3-fluorophenol as a key building block. This pathway leverages the differential reactivity of the functional groups for sequential modifications.
Caption: Hypothetical synthesis of a kinase inhibitor from 2-Amino-5-bromo-3-fluorophenol.
This proposed synthesis highlights the strategic utility of the starting material. The bromine atom allows for the introduction of various aryl or heteroaryl groups via palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. The amino group, after appropriate protection and deprotection steps, can be acylated to introduce further diversity and modulate the compound's biological activity. The fluorine and hydroxyl groups can also play crucial roles in establishing key interactions with the target protein.
Safety and Handling
As with all halogenated aromatic compounds, 2-Amino-5-bromo-3-fluorophenol should be handled with appropriate safety precautions in a well-ventilated fume hood.[13][14] Personal protective equipment, including safety goggles, gloves, and a lab coat, is mandatory. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.
Conclusion
2-Amino-5-bromo-3-fluorophenol is a valuable and versatile building block for medicinal chemistry and drug discovery. Its trifunctional nature, combined with the strategic placement of bromine and fluorine atoms, provides a powerful platform for the synthesis of complex and diverse molecular libraries. While its full potential is still being explored, the principles outlined in this guide demonstrate its significant promise for the development of novel therapeutics, particularly in the realm of kinase inhibitors. As synthetic methodologies continue to advance, the application of such strategically designed building blocks will undoubtedly accelerate the discovery of next-generation medicines.
References
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- Google Patents.
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- Google Patents. US7855211B2 - Protein kinase inhibitors.
- MDPI. Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. [Link]
- Google Patents. CN102260143A - Production process for 3-fluorophenol.
- Sciencemadness.org. recution of 1-bromo-3-nitrobenzene. [Link]
- Google Patents. WO2017103611A1 - Compounds useful as kinase inhibitors.
- [Link]
- MDPI. Synthesis, Biological Evaluation, and Computational Analysis of 1,4-Naphthoquinone Derivatives as Inhibitors of the Sodium-Dependent NADH:Ubiquinone Oxidoreductase (NQR) in Vibrio cholerae. [Link]
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